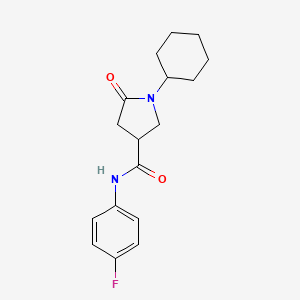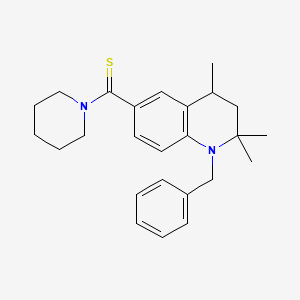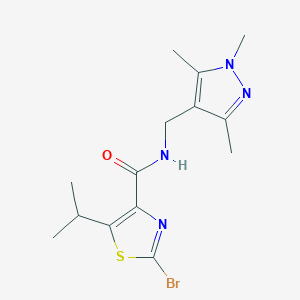![molecular formula C21H10Cl2F3N3O6 B11030018 2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11030018.png)
2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, nitro, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the acylation of 2-chloro-4-nitrobenzoic acid with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide stands out due to its combination of chloro, nitro, and trifluoromethyl groups, which impart unique chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H10Cl2F3N3O6 |
|---|---|
Molecular Weight |
528.2 g/mol |
IUPAC Name |
2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C21H10Cl2F3N3O6/c22-16-9-11(28(32)33)5-7-13(16)19(30)27(18-4-2-1-3-15(18)21(24,25)26)20(31)14-8-6-12(29(34)35)10-17(14)23/h1-10H |
InChI Key |
QKAPHONWWKOYDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N(C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione](/img/structure/B11029938.png)
![2-methyl-5-(2-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11029952.png)

![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B11029960.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11029966.png)
![N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11029968.png)
![8-Methoxy-4,4-dimethyl-6-(morpholinomethyl)-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11029973.png)


![N-(4-methylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11029992.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide](/img/structure/B11029998.png)
![3-(4-fluorophenyl)-11-(4-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B11030001.png)


